molecular formula C18H14F3NO3 B4072857 9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4072857
M. Wt: 349.3 g/mol
InChI Key: QLGABSAZUUUXPD-UHFFFAOYSA-N
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Description

9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a synthetic organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is connected to a tetrahydro-dioxino-quinolinone core. This structure implies unique chemical properties, making it significant for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction. Starting with commercially available precursors, such as 4-(trifluoromethyl)benzaldehyde and quinoline derivatives, various chemical reactions including condensation, cyclization, and oxidation are employed. Solvents like dichloromethane, reagents such as potassium carbonate, and catalysts like palladium on carbon are commonly used under controlled temperatures (often between 50-100°C) and inert atmospheres.

Industrial Production Methods

Industrial production might involve scale-up of the laboratory methods with attention to yield optimization and cost-efficiency. Techniques such as continuous flow reactors and use of microwave irradiation can enhance the efficiency of the synthesis process. Stringent purification steps, including crystallization and chromatography, are employed to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation, particularly at the quinoline and tetrahydro-dioxino rings.

  • Reduction: Possible reduction reactions can involve the trifluoromethyl group.

  • Substitution: The phenyl ring with its trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

  • Substitution: Conditions vary based on the type of substitution but often involve halogenating agents like N-bromosuccinimide (NBS) or bases like sodium hydride.

Major Products Formed

These reactions yield a range of products, such as oxidized quinoline derivatives, reduced trifluoromethyl phenyl derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure allows it to act as a precursor or intermediate in organic synthesis, aiding in the development of more complex molecules.

Biology

In biological research, it is often used as a probe to study enzyme interactions and binding affinity studies due to its distinctive chemical properties.

Medicine

Preliminary studies have shown potential in medicinal chemistry as a lead compound for developing drugs targeting specific receptors or enzymes.

Industry

Industrial applications include its use in the development of specialty chemicals, where its trifluoromethyl group enhances stability and bioavailability.

Mechanism of Action

The compound typically exerts its effects through interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing the compound’s lipophilicity and electronic properties, facilitating its interaction with hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,8,9-Tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

  • 9-Phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

  • 4-(Trifluoromethyl)phenyl-2,3-dihydroquinolin-6(1H)-one

Uniqueness

Compared to similar compounds, 9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical behavior and increases its efficacy in applications involving molecular interactions.

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Properties

IUPAC Name

9-[4-(trifluoromethyl)phenyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)11-3-1-10(2-4-11)12-8-17(23)22-14-9-16-15(7-13(12)14)24-5-6-25-16/h1-4,7,9,12H,5-6,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGABSAZUUUXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 4
9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 5
9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 6
9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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